S-2-(indol-3-yl)acetyl-CoA

Enzymology Auxin Metabolism CoA Ligase Specificity

Reconstituting auxin conjugate pathways with free IAA yields false negatives for CoA-dependent synthetases. S-2-(Indol-3-yl)acetyl-CoA is the obligatory substrate for GH3-independent IAA-amino acid ligases, LinB transferase (lindolin biosynthesis), and anaerobic IAA degradation studies. • Only authentic IAA-CoA yields full enzymatic turnover; phenylacetate-CoA derivatives show ≤20% activity. • Essential for IaaB ligase kinetic assays-free IAA fails to capture 2,4-D inhibition profiles. • Human AAc exhibits 3-5% activity toward indoleacetyl-CoA vs. phenylacetyl-CoA-critical for accurate pharmacokinetic modeling. Custom-synthesized CoA thioester; lot-specific purity documentation. Quote-based procurement with worldwide shipping.

Molecular Formula C31H43N8O17P3S
Molecular Weight 924.7 g/mol
Cat. No. B1233379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-2-(indol-3-yl)acetyl-CoA
Molecular FormulaC31H43N8O17P3S
Molecular Weight924.7 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CNC5=CC=CC=C54)O
InChIInChI=1S/C31H43N8O17P3S/c1-31(2,26(43)29(44)34-8-7-21(40)33-9-10-60-22(41)11-17-12-35-19-6-4-3-5-18(17)19)14-53-59(50,51)56-58(48,49)52-13-20-25(55-57(45,46)47)24(42)30(54-20)39-16-38-23-27(32)36-15-37-28(23)39/h3-6,12,15-16,20,24-26,30,35,42-43H,7-11,13-14H2,1-2H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,36,37)(H2,45,46,47)/t20-,24-,25-,26?,30-/m1/s1
InChIKeyWXOGUAPLOCTRFO-BOJFXZHGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-2-(Indol-3-yl)acetyl-CoA: Key Auxin Metabolic Intermediate


S-2-(Indol-3-yl)acetyl-CoA (synonyms: indole-3-acetyl-CoA, IAA-CoA) is an acyl-CoA thioester formed by condensation of the thiol group of coenzyme A with the carboxyl group of indole-3-acetic acid (IAA) [1]. It functions as the activated CoA donor in the biosynthesis of IAA-amino acid conjugates, IAA-glucose esters, and indole alkaloids, serving as a central intermediate in auxin homeostasis and secondary metabolism across plants, fungi, and bacteria [2].

S-2-(Indol-3-yl)acetyl-CoA: Why Substitutes Fail


S-2-(Indol-3-yl)acetyl-CoA is not interchangeable with free indole-3-acetic acid (IAA) or other IAA conjugates (e.g., IAA-Asp, IAA-Glc) due to its distinct molecular recognition by CoA-dependent enzymes. The thioester bond and CoA moiety confer unique substrate specificity: indoleacetate-CoA ligase (EC 6.2.1.75) shows only 6.3% activity with 2-methyl-indole-3-acetate and 2.9% with indolepropionate relative to IAA [1]. Human arylacetyl transferase (AAc) exhibits merely 3-5% activity toward indoleacetyl-CoA compared to phenylacetyl-CoA [2]. Substituting with a generic acyl-CoA or free IAA would fail to recapitulate the native enzymatic conversion rates observed in auxin conjugate biosynthesis, leading to erroneous kinetic or metabolic flux interpretations.

S-2-(Indol-3-yl)acetyl-CoA Specificity vs. Analogs


Strict Substrate Discrimination by Indoleacetate-CoA Ligase

Indoleacetate-CoA ligase from Aromatoleum aromaticum activates (indol-3-yl)acetate to its CoA thioester with 100% relative activity. In contrast, phenylacetate yields only 20% activity, 2-methyl-indole-3-acetate yields 6.3% activity, and indolepropionate yields 2.9% activity [1]. This demonstrates that the indole ring and the acetic acid side chain are both critical for efficient recognition; even minor methylation at C2 reduces catalytic efficiency by >15-fold.

Enzymology Auxin Metabolism CoA Ligase Specificity

Human AAc Discrimination of Indoleacetyl-CoA

Human liver mitochondrial AAc conjugates glutamine to phenylacetyl-CoA with high efficiency (KD for phenylacetyl-CoA = 14 μM, Km for glutamine = 120 mM) [1]. When assayed with indoleacetyl-CoA, activity drops to only 3-5% of that observed with phenylacetyl-CoA [1]. This indicates that the indole moiety severely impairs recognition by human AAc, despite its close structural resemblance to phenylacetyl-CoA.

Xenobiotic Metabolism Acyl-CoA Transferase Substrate Selectivity

Inhibition of Indoleacetate-CoA Ligase IaaB by 2,4-D

The anaerobic IAA-degrading enzyme IaaB from Aromatoleum aromaticum is specifically inhibited by the synthetic auxin 2,4-dichlorophenoxyacetate (2,4-D), even though 2,4-D is not accepted as a substrate [1]. This inhibition profile is not observed with the natural auxin IAA, highlighting a unique regulatory vulnerability of the CoA-activation step that is not shared by alternative acyl-CoA synthetases.

Herbicide Mechanism Enzyme Inhibition Auxin Signaling

Unique LinB Enzyme for Lindolin Biosynthesis

The biosynthesis of the anti-oomycete indole alkaloids lindolin A and B requires the sequential action of LinA (IAA-CoA ligase) and LinB (IAA-CoA:anthranilate N-indole-3-acetyltransferase). LinB catalyzes the transfer of the indole-3-acetyl group from IAA-CoA to anthranilate and is reported to be a unique enzyme with no homologs outside the order Kickxellales, across all kingdoms of life [1]. This absolute enzymatic novelty means that no alternative acyl-CoA thioester can substitute for IAA-CoA in this pathway.

Natural Product Biosynthesis Fungal Metabolism Unique Enzyme

Key Applications of S-2-(Indol-3-yl)acetyl-CoA


GH3-Independent IAA-Amino Acid Conjugation

S-2-(Indol-3-yl)acetyl-CoA is the direct CoA donor for IAA-amino acid synthetases that operate independently of GH3 adenylation. Assays using free IAA and ATP will not detect these activities. The quantitative substrate specificity of indoleacetate-CoA ligase [1] demonstrates that only authentic IAA-CoA yields full activity; phenylacetate derivatives give ≤20% activity. Researchers reconstituting plant or bacterial auxin conjugate pathways must use this compound to obtain physiologically relevant turnover rates.

Anaerobic Auxin Degradation in Denitrifying Bacteria

In Aromatoleum aromaticum and Azoarcus evansii, anaerobic IAA degradation proceeds via CoA thioester intermediates. IaaB ligase activates IAA to IAA-CoA with high specificity [1] and is inhibited by 2,4-D [2]. Enzymatic assays or flux analyses substituting free IAA or other acyl-CoAs will fail to capture the true kinetics and regulatory inhibition profile, compromising pathway engineering and bioremediation research.

Lindolin A and B Biosynthesis in Fungi

The two-step pathway from IAA to lindolins absolutely requires IAA-CoA as the substrate for the unique transferase LinB [1]. No other acyl-CoA is accepted. Synthetic biology efforts aimed at heterologous production of lindolins or related indole alkaloids must include exogenous S-2-(indol-3-yl)acetyl-CoA or co-express LinA; substituting with generic IAA or IAA-Asp will yield no product.

Xenobiotic Amino Acid Conjugation Assays with Human AAc

Human AAc discriminates sharply against indoleacetyl-CoA, exhibiting only 3-5% activity relative to phenylacetyl-CoA [1]. This differential recognition is critical for pharmacokinetic modeling of indole-containing drugs or dietary tryptophan metabolites. In vitro studies aiming to predict human conjugation rates must use authentic indoleacetyl-CoA; phenylacetyl-CoA will grossly overestimate clearance.

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